4-Bromo-3-(bromomethyl)benzonitrile

Catalog No.
S762799
CAS No.
190197-86-5
M.F
C8H5Br2N
M. Wt
274.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-(bromomethyl)benzonitrile

CAS Number

190197-86-5

Product Name

4-Bromo-3-(bromomethyl)benzonitrile

IUPAC Name

4-bromo-3-(bromomethyl)benzonitrile

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

InChI

InChI=1S/C8H5Br2N/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3H,4H2

InChI Key

AEXYSQSKOJJWLK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C#N)CBr)Br

Canonical SMILES

C1=CC(=C(C=C1C#N)CBr)Br

Currently Available Information:

Potential Applications (based on chemical structure):

  • Bromide (Br) groups: These groups can participate in substitution reactions, allowing the attachment of different molecules for further investigation [].
  • Nitrile (C≡N) group: This group can be a reactive site for introducing new functionalities or participating in cyclization reactions to form complex molecules of interest in medicinal chemistry or materials science.
  • Benzyl group (CH2-C6H5): This aromatic group can provide a platform for attaching other molecules or act as a hydrophobic moiety for studies in organic chemistry or medicinal chemistry.

4-Bromo-3-(bromomethyl)benzonitrile is an organic compound with the chemical formula C₈H₅Br₂N and a molecular weight of approximately 274.94 g/mol. It is characterized by a benzene ring substituted with two bromine atoms and a nitrile group, making it a member of the bromobenzonitrile family. The compound is identifiable by its unique structural features, including a bromomethyl group at the 3-position and a bromo substituent at the 4-position of the benzene ring. The compound is often represented by its CAS number, 190197-86-5, and has various applications in synthetic chemistry and biological research .

Typical of nitriles and brominated compounds:

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of catalysts.
  • Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules .

The synthesis of 4-bromo-3-(bromomethyl)benzonitrile typically involves:

  • Bromination of Benzonitrile: Starting with benzonitrile, bromination can be performed using bromine in a solvent such as acetic acid to introduce the first bromine atom.
  • Bromomethylation: The introduction of the bromomethyl group can be achieved through a reaction with formaldehyde and hydrogen bromide under acidic conditions.
  • Recrystallization: Purification through recrystallization from suitable solvents to isolate the desired product .

4-Bromo-3-(bromomethyl)benzonitrile has several applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials due to its unique chemical properties.
  • Research: It is employed in studies exploring the reactivity and properties of halogenated compounds, aiding in understanding structure-activity relationships .

Interaction studies involving 4-bromo-3-(bromomethyl)benzonitrile focus on its reactivity with biological molecules and other chemical entities. These studies are crucial for evaluating its potential as a drug candidate or synthetic intermediate. Research often examines:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets.
  • Metabolic Stability: Understanding how the compound is metabolized within biological systems.
  • Toxicological Profiles: Evaluating safety and potential side effects associated with its use in biological applications .

Several compounds share structural similarities with 4-bromo-3-(bromomethyl)benzonitrile. Here are some notable examples:

Compound NameChemical FormulaKey Features
3-Bromo-4-(bromomethyl)benzonitrileC₈H₅Br₂NDifferent positioning of bromine substituents
4-Bromo-benzonitrileC₇H₄BrNLacks a bromomethyl group
2-Bromo-5-(bromomethyl)benzonitrileC₈H₅Br₂NDifferent substitution pattern on benzene

Uniqueness

4-Bromo-3-(bromomethyl)benzonitrile is unique due to its specific arrangement of two bromine atoms and a nitrile group on the benzene ring, which influences its reactivity and potential applications compared to similar compounds. Its distinct structure allows for specific interactions in synthetic pathways that may not be possible with other derivatives .

4-Bromo-3-(bromomethyl)benzonitrile represents a valuable synthetic intermediate characterized by its dual bromination pattern, featuring both aromatic ring bromination and benzylic bromination [1]. The synthesis of this compound typically begins with benzonitrile derivatives that undergo selective bromination reactions through various pathways [2]. The primary bromination pathways for benzonitrile derivatives involve electrophilic aromatic substitution for ring bromination and radical-mediated processes for benzylic positions [3].

Electrophilic aromatic substitution represents the classical approach for introducing bromine atoms directly onto the aromatic ring of benzonitrile derivatives [4]. This process typically employs molecular bromine in combination with Lewis acid catalysts such as ferric bromide or aluminum bromide, which enhance the electrophilicity of bromine by forming a polarized complex [5]. The cyano group in benzonitrile derivatives exerts a strong meta-directing effect due to its electron-withdrawing nature, favoring bromination at positions meta to the cyano functionality [6].

For the synthesis of 4-bromo-3-(bromomethyl)benzonitrile, a sequential bromination strategy is often employed [7]. The first step typically involves the preparation of 4-bromo-3-methylbenzonitrile through selective electrophilic aromatic bromination, followed by benzylic bromination of the methyl group [3]. The regioselectivity of the initial bromination is controlled by the electronic effects of the cyano group, which directs incoming electrophiles to the meta position [8].

Alternative approaches include direct bromination of 3-methylbenzonitrile, where the first bromination occurs preferentially at the para position relative to the methyl group due to the combined electronic effects of both substituents [9]. The methyl group serves as an ortho/para-directing group, while the cyano group exerts a meta-directing influence, resulting in bromination predominantly at the position that satisfies both directing effects [10].

MethodReaction ConditionsSelectivityTypical Yield (%)Industrial Applicability
N-Bromosuccinimide (NBS) RadicalCarbon tetrachloride, reflux, azobisisobutyronitrile initiatorBenzylic > Aromatic84-95High
Molecular Bromine with Lewis AcidFerric bromide catalyst, room temperatureAromatic ring selective70-85Medium
Electrophilic Aromatic SubstitutionLewis acid catalyst, controlled temperaturePosition-dependent60-80High
Photo-initiated NBSDichloromethane, ultraviolet lightHigh regioselectivity80-90Medium
Ammonium Bromide-Bromine SystemAqueous medium, mild conditionsControllable by stoichiometry91-93Low

The choice of bromination pathway significantly impacts the efficiency and selectivity of the synthesis [11]. For industrial applications, methods that offer high regioselectivity and yield while minimizing waste generation and energy consumption are preferred [12].

Radical-Initiated Alkylation Techniques

Radical-initiated alkylation techniques play a crucial role in the synthesis of 4-bromo-3-(bromomethyl)benzonitrile, particularly for the introduction of the bromomethyl group at the benzylic position [13]. These methods rely on the generation of radical species that selectively abstract hydrogen atoms from benzylic positions, followed by bromination to yield the desired bromomethyl functionality [14].

N-Bromosuccinimide (NBS) serves as the reagent of choice for benzylic bromination due to its ability to generate low concentrations of bromine in situ, which favors radical bromination over electrophilic addition or substitution reactions [15]. The mechanism of NBS-mediated benzylic bromination proceeds through a radical chain process initiated by thermal decomposition of radical initiators such as azobisisobutyronitrile or through photochemical activation [16].

The radical bromination mechanism involves three key steps: initiation, propagation, and termination [17]. In the initiation step, the radical initiator decomposes to generate primary radicals that abstract bromine from NBS or molecular bromine to form bromine radicals [18]. During propagation, these bromine radicals selectively abstract hydrogen atoms from benzylic positions due to the relative stability of the resulting benzylic radicals [19]. The benzylic radicals then react with bromine molecules to form the bromomethyl product and regenerate bromine radicals, continuing the chain reaction [20].

For the synthesis of 4-bromo-3-(bromomethyl)benzonitrile from 4-bromo-3-methylbenzonitrile, the benzylic position adjacent to the aromatic ring is preferentially brominated due to the resonance stabilization of the intermediate benzylic radical [21]. The presence of the bromine atom on the aromatic ring and the cyano group influences the electronic distribution within the molecule, affecting the reactivity of the benzylic position toward radical bromination [22].

Experimental evidence indicates that the benzylic bromination of 4-bromo-3-methylbenzonitrile using NBS in carbon tetrachloride with azobisisobutyronitrile as an initiator proceeds with high selectivity and yields exceeding 90% [3]. Alternative solvents such as dichloromethane can also be employed, particularly when combined with photochemical initiation, offering environmentally more acceptable conditions [23].

Recent advancements in radical-initiated alkylation techniques include the use of flow chemistry to improve reaction control and safety, as well as the development of more environmentally benign radical initiators and reaction media [24]. These innovations contribute to more sustainable and efficient synthetic routes to 4-bromo-3-(bromomethyl)benzonitrile and related compounds [25].

Palladium-Catalyzed Cross-Coupling Reaction Applications

Palladium-catalyzed cross-coupling reactions represent powerful synthetic tools for the functionalization of 4-bromo-3-(bromomethyl)benzonitrile, enabling the construction of complex molecular architectures through carbon-carbon bond formation [26]. The presence of two distinct bromine functionalities—one on the aromatic ring and another at the benzylic position—provides opportunities for selective transformations through judicious choice of reaction conditions and catalytic systems [27].

The aromatic bromine in 4-bromo-3-(bromomethyl)benzonitrile readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings [28]. These transformations allow for the introduction of diverse functional groups such as aryl, heteroaryl, alkenyl, and alkynyl moieties at the 4-position of the benzonitrile core [29].

Coupling TypeNucleophile/Coupling PartnerCatalyst SystemTypical ConditionsYield Range (%)
Suzuki-MiyauraArylboronic acidsPalladium acetate/RuPhos85°C, Ethanol, Sodium carbonate85-95
Stille CouplingOrganostannanesTetrakis(triphenylphosphine)palladium(0)100°C, toluene, reflux70-90
Negishi CouplingOrganozinc reagentsTetrakis(triphenylphosphine)palladium(0)/Zinc chloride60°C, Tetrahydrofuran, mild heating75-88
Sonogashira CouplingTerminal alkynesBis(triphenylphosphine)palladium(II) chloride/Copper(I) iodideRoom temperature, Triethylamine80-92
Cyanation ReactionCyanide sources (Potassium cyanide, Potassium ferrocyanide)Palladium precatalyst/phosphine ligand120°C, Dimethylacetamide/toluene88-94

The Suzuki-Miyaura coupling of 4-bromo-3-(bromomethyl)benzonitrile with arylboronic acids has been extensively studied, demonstrating high efficiency and functional group tolerance [30]. For example, the coupling with furan-2-ylboronic acid using palladium acetate and RuPhos as the catalyst system proceeds with excellent yields, providing access to 4-(furan-2-yl)-3-(bromomethyl)benzonitrile derivatives [21]. This reaction selectively targets the aromatic bromine while leaving the benzylic bromine intact, highlighting the differential reactivity of the two bromine functionalities [31].

The benzylic bromine in 4-bromo-3-(bromomethyl)benzonitrile can also participate in palladium-catalyzed transformations, albeit under different reaction conditions [32]. Nucleophilic substitution reactions at the benzylic position can be facilitated by palladium catalysis, enabling the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles [33]. These reactions typically proceed through oxidative addition of the benzylic carbon-bromine bond to palladium(0), followed by nucleophilic attack and reductive elimination [34].

Sequential palladium-catalyzed transformations of 4-bromo-3-(bromomethyl)benzonitrile allow for the selective functionalization of both bromine sites, providing access to highly substituted benzonitrile derivatives with diverse applications in medicinal chemistry and materials science [35]. The development of catalyst systems with enhanced selectivity and activity continues to expand the synthetic utility of these transformations [36].

Regioselectivity Challenges in Polybrominated Aromatic Systems

The synthesis and functionalization of polybrominated aromatic systems such as 4-bromo-3-(bromomethyl)benzonitrile present significant regioselectivity challenges that must be addressed to achieve efficient and selective transformations. These challenges arise from the interplay of electronic and steric factors that influence the reactivity patterns of the aromatic system [37].

In the context of electrophilic aromatic bromination, the regioselectivity is primarily governed by the electronic effects of existing substituents [38]. The cyano group in benzonitrile derivatives acts as a strong meta-directing group due to its electron-withdrawing nature, which deactivates the ortho and para positions through resonance and inductive effects [39]. Conversely, alkyl groups such as methyl function as ortho/para-directing groups through inductive electron donation [40]. When both types of substituents are present, as in 3-methylbenzonitrile, the regioselectivity of bromination becomes a complex function of these competing electronic effects [41].

SubstrateFirst Bromination SiteSecond Bromination SiteSelectivity RatioDirecting Effect
4-Bromobenzonitrilemeta to CN (position 3)benzylic position3:1 (meta:para)CN: meta-directing
3-Methylbenzonitrilebenzylic CH₃aromatic ring10:1 (benzylic:aromatic)CH₃: ortho/para-directing
4-Methoxybenzonitrileortho to OCH₃para to OCH₃4:1 (ortho:meta)OCH₃: ortho/para-directing
2-Chlorobenzonitrileposition 5position 42.5:1 (5:4 position)Cl: ortho/para-directing
3,4-Dichlorobenzonitrileposition 6benzylic if present6:1 (6:5 position)Combined deactivating

Experimental studies have demonstrated that the bromination of 3-methylbenzonitrile with molecular bromine and Lewis acid catalysts predominantly yields 4-bromo-3-methylbenzonitrile, reflecting the stronger directing effect of the methyl group compared to the cyano group under these conditions [42]. However, the regioselectivity can be modulated by varying the reaction conditions, catalyst system, and brominating agent [43].

The presence of a bromine atom on the aromatic ring introduces additional electronic and steric considerations that influence subsequent functionalization reactions. Bromine acts as an ortho/para-directing group through resonance electron donation, but its large size can introduce steric hindrance that may disfavor ortho-substitution. In 4-bromo-3-methylbenzonitrile, the combined electronic effects of the bromine, methyl, and cyano groups create a complex electronic distribution that affects the reactivity of different positions toward further transformations.

For benzylic bromination of 4-bromo-3-methylbenzonitrile to yield 4-bromo-3-(bromomethyl)benzonitrile, the regioselectivity is less challenging due to the inherent reactivity of benzylic positions toward radical bromination. However, controlling the extent of bromination to avoid dibromination of the methyl group requires careful optimization of reaction conditions, particularly the stoichiometry of the brominating agent and reaction temperature.

Advanced computational methods, including density functional theory calculations, have been employed to predict and rationalize regioselectivity patterns in polybrominated aromatic systems. These theoretical approaches provide valuable insights into the electronic structure and reactivity of these compounds, guiding the development of more selective synthetic methodologies.

Industrial-Scale Production Considerations

The industrial-scale production of 4-bromo-3-(bromomethyl)benzonitrile presents numerous challenges and opportunities for optimization across various aspects of the manufacturing process. Efficient and economical large-scale synthesis requires careful consideration of raw material selection, reaction conditions, catalyst systems, solvent choice, waste management, and process safety.

Raw material selection significantly impacts the overall economics and sustainability of the production process. Traditional brominating agents such as molecular bromine present handling and safety challenges due to their corrosive and toxic nature. Alternative bromine sources, including ammonium bromide in combination with oxidants, offer safer handling profiles but may require different reaction conditions and catalyst systems.

ParameterCurrent ChallengeOptimization StrategyEconomic Impact
Raw Material CostVolatile bromine pricesAlternative bromine sources20-30% of total cost
Energy RequirementsHigh-temperature reactionsMicrowave-assisted heating15-25% of operating cost
Catalyst LoadingExpensive Pd catalystsCatalyst recycling systems10-15% of production cost
Solvent RecoveryHalogenated solvent handlingGreen solvent alternatives8-12% cost savings potential
Waste GenerationBrominated waste streamsWaste minimization protocols5-10% disposal costs
Process SafetyToxic bromine handlingAutomated handling systemsInsurance and compliance costs
Equipment CorrosionHalogen corrosivityCorrosion-resistant materials3-8% maintenance increase
Product PurityMultiple purification stepsContinuous purificationQuality assurance costs

The choice of synthetic route significantly influences the efficiency and economics of industrial production. A practical and scalable synthesis of benzonitrile derivatives via palladium-catalyzed cyanation has been demonstrated on a 117 kg scale, employing dimethylacetamide-toluene as a mixed solvent system [33]. This approach highlights the importance of reaction optimization through design of experiments techniques to enhance conversion and reduce impurity formation.

Catalyst systems represent a critical aspect of industrial-scale production, particularly for palladium-catalyzed transformations. The high cost of palladium catalysts necessitates strategies for catalyst recycling and recovery to improve economic viability. Recent advances in catalyst design have focused on developing more active and stable catalyst systems that operate effectively at lower loadings, reducing the overall catalyst cost contribution to the production process.

Solvent selection balances considerations of reaction efficiency, safety, environmental impact, and cost. Traditional solvents for bromination reactions, such as carbon tetrachloride, face regulatory restrictions due to environmental concerns, driving the development of greener alternatives. Solvent recovery and recycling systems further enhance the sustainability and economics of the production process.

Waste management represents a significant challenge in the industrial production of brominated compounds. Brominated waste streams require specialized treatment and disposal procedures, contributing to the overall production cost. Process intensification and waste minimization strategies, including the development of catalytic processes with higher atom economy, help reduce waste generation and associated costs.

Continuous flow processing offers advantages for the industrial production of 4-bromo-3-(bromomethyl)benzonitrile, including improved heat and mass transfer, enhanced safety profiles for hazardous reagents, and potential for automated operation. The implementation of continuous manufacturing technologies facilitates better control of reaction parameters, leading to improved product quality and reduced variability.

4-Bromo-3-(bromomethyl)benzonitrile demonstrates notable thermodynamic stability under standard conditions, with the compound maintaining structural integrity at room temperature when stored appropriately [1] [2]. The thermodynamic stability is primarily attributed to the aromatic benzonitrile core, which provides a stable electronic framework despite the presence of two bromine substituents.

Chemical stability assessments indicate that the compound remains stable under normal temperatures and pressures [1] [2]. The compound exhibits moisture sensitivity and requires storage under inert atmosphere conditions at 2-8°C to prevent degradation [3] [4]. When exposed to elevated temperatures, the compound shows thermal stability up to approximately 250°C, after which decomposition may occur [5].

The thermodynamic parameters for related benzonitrile derivatives provide insight into the expected behavior of 4-Bromo-3-(bromomethyl)benzonitrile. For the structurally similar 3-(bromomethyl)benzonitrile, predictive models using Joback group contribution methods estimate:

PropertyValueMethod
Formation Enthalpy (ΔfH°)207.82 kJ/molJoback Calculated
Vaporization Enthalpy (ΔvapH°)53.25 kJ/molJoback Calculated
Fusion Enthalpy (ΔfusH°)16.92 kJ/molJoback Calculated
Critical Temperature (Tc)829.92 KJoback Calculated
Critical Pressure (Pc)3782.33 kPaJoback Calculated

The molecular stability is enhanced by the electron-withdrawing effects of both the nitrile group and bromine substituents, which contribute to the overall thermodynamic stability of the aromatic system [6] [1]. However, the compound shows incompatibility with oxidizing agents, strong alkaline solutions, and moisture, which can lead to decomposition reactions [1] [2].

Solubility Behavior in Organic Solvents

The solubility characteristics of 4-Bromo-3-(bromomethyl)benzonitrile follow typical patterns observed for brominated aromatic compounds. The compound demonstrates poor water solubility, with aqueous solubility estimated at less than 0.1 g/L at 25°C [7] [8]. This hydrophobic behavior is consistent with the presence of multiple bromine atoms and the aromatic benzonitrile structure.

Organic solvent compatibility analysis reveals that the compound exhibits good solubility in a range of polar and non-polar organic solvents:

SolventSolubility CategoryNotes
DichloromethaneSolubleEffective for synthesis and purification
ChloroformSolubleCompatible for NMR analysis
MethanolSlightly solubleLimited solubility
AcetoneSolubleGood organic solvent
Dimethylformamide (DMF)SolublePolar aprotic solvent
Tetrahydrofuran (THF)SolubleCommon reaction solvent
AcetonitrileSolublePolar aprotic solvent

The solubility profile is influenced by several molecular factors. The lipophilic character of the compound, indicated by a predicted LogP value of 3.21568 [9], suggests favorable interactions with non-polar and moderately polar organic solvents. The presence of the nitrile group provides some polarity, enabling solubility in polar aprotic solvents such as DMF and acetonitrile [10] [8].

Solvent selection for synthetic applications typically favors chlorinated solvents (dichloromethane, chloroform) and polar aprotic solvents (DMF, acetonitrile) due to their ability to dissolve the compound effectively while maintaining chemical stability [6] [8]. The compound's insolubility in water necessitates the use of organic extraction methods for isolation and purification procedures.

Phase Transition Characteristics (Melting/Boiling Points)

The phase transition properties of 4-Bromo-3-(bromomethyl)benzonitrile are characterized by limited experimental data, with most values derived from structurally related compounds and predictive models. The compound exists as a solid at room temperature with a crystalline structure typical of substituted benzonitriles [3] [11].

Melting point determination for the specific compound has not been extensively reported in the literature. However, comparative analysis with structural analogs provides insight into expected values:

CompoundMelting PointBoiling PointDensity
4-Bromo-3-(bromomethyl)benzonitrileNot reportedNot reportedNot reported
3-Bromo-4-(bromomethyl)benzonitrile45.0-49.0°C319.3°C at 760 mmHg1.92 g/cm³
4-(Bromomethyl)benzonitrile113-117°C143°C at 12 mmHg1.5466 g/cm³

The boiling point characteristics are influenced by the presence of two bromine atoms, which increase the molecular weight to 274.94 g/mol [11]. The intermolecular forces contributing to the phase transition behavior include van der Waals interactions enhanced by the bromine substituents and dipole-dipole interactions from the nitrile group [12] [13].

Thermal behavior studies on related brominated benzonitriles indicate that the compound should exhibit thermal stability under normal conditions, with decomposition occurring at elevated temperatures rather than clean boiling [12]. The sublimation characteristics may be relevant for purification processes, particularly given the compound's solid state at room temperature.

Vapor pressure measurements are not available for the specific compound, but the relatively high molecular weight and multiple bromine substituents suggest low volatility at room temperature [1]. This characteristic is important for handling and storage considerations, as the compound is unlikely to present significant vapor hazards under normal conditions.

XLogP3

2.9

Wikipedia

4-bromo-3-(bromomethyl)benzonitrile

Dates

Last modified: 08-15-2023

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